REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.OO.[C:8]([OH:11])(=[O:10])[CH3:9]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(=O)C=CC(=O)C=C1>[C:8]([O:11][CH:1]1[CH2:5][CH2:4][CH:3]=[CH:2]1)(=[O:10])[CH3:9] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1=CCCC1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
catalyst
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken to 50°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 50°
|
Type
|
DISTILLATION
|
Details
|
The acetic acid is then distilled (35°, 20×102Pa)
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under vacuum (56°-60°, 15×102Pa)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |